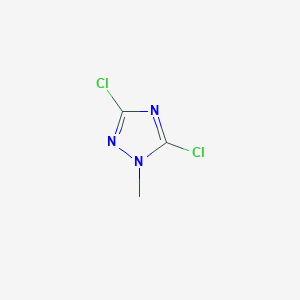

3,5-dichloro-1-methyl-1H-1,2,4-triazole

Description

Properties

IUPAC Name |

3,5-dichloro-1-methyl-1,2,4-triazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H3Cl2N3/c1-8-3(5)6-2(4)7-8/h1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JVYZJRUGBNRLOI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=NC(=N1)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H3Cl2N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

151.98 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Stepwise Synthesis via N-Methylation and Selective Chlorination

One widely reported approach involves:

Step 1: N-Methylation of 1H-1,2,4-triazole

Starting from 1,2,4-triazole, methylation at the N-1 position is achieved using methylating agents such as chloromethane or methyl iodide under strong alkaline conditions (e.g., potassium hydroxide in ethanol). This step requires controlled temperature and stoichiometry to minimize isomer formation and over-alkylation.

Step 2: Selective Chlorination at 3 and 5 Positions

The methylated triazole is then subjected to chlorination using reagents such as phosphorus pentachloride (PCl5), sulfuryl chloride (SO2Cl2), or N-chlorosuccinimide (NCS) under controlled conditions to install chlorine atoms at the 3 and 5 positions.

Step 3: Purification

The product is purified by crystallization or chromatographic methods to separate any isomeric or over-chlorinated by-products.

This approach is supported by general synthetic principles for halogenation of heterocycles and N-alkylation reactions, but specific yields and conditions vary depending on the reagents and solvents used.

Advanced Synthetic Route from 1-Methyl-1H-1,2,4-triazole Derivatives (Patent CN113651762A)

A detailed and innovative method described in patent CN113651762A for related 1-methyl-1H-1,2,4-triazole derivatives involves:

| Step | Description | Key Reagents | Conditions | Outcome |

|---|---|---|---|---|

| 1 | Nucleophilic substitution to obtain 1-methyl-1,2,4-triazole | 1,2,4-triazole, KOH, ethanol, chloromethane | Heating and reflux | 1-methyl-1,2,4-triazole |

| 2 | 5-position protection via lithiation and halogenation or silylation | n-butyllithium or LDA, dibromomethane or trimethylchlorosilane | Cooling in THF | 5-bromo or 5-trimethylsilyl-1-methyl-1H-1,2,4-triazole |

| 3 | Carboxylation at 3-position | LDA, carbon dioxide, THF, cooling | Carboxylic acid at 3-position | |

| 4 | Esterification | Thionyl chloride, methanol | Methyl ester formation | |

| 5 | Deprotection and reduction | Pd/C hydrogenation or zinc powder in acetic acid | Removal of bromine or silyl group, yielding target compound |

While this patent focuses on 1-methyl-1H-1,2,4-triazole-3-methyl formate, the methodology of selective lithiation, protection, and functionalization is adaptable to chlorination steps to obtain 3,5-dichloro derivatives by substituting appropriate halogenation reagents at the lithiation stage.

Alternative Chlorination via Direct Halogenation of 1-Methyl-1H-1,2,4-triazole

Direct chlorination of 1-methyl-1H-1,2,4-triazole using chlorine gas or chlorinating agents such as N-chlorosuccinimide has been reported in literature for related compounds. These reactions require:

- Low temperatures to avoid over-chlorination.

- Controlled stoichiometry to target dichlorination at 3 and 5 positions.

- Use of solvents such as acetonitrile or dichloromethane to stabilize intermediates.

This method is simpler but may produce mixtures requiring chromatographic separation.

Comparative Data Table of Preparation Methods

| Method | Starting Material | Key Reagents | Reaction Type | Advantages | Disadvantages |

|---|---|---|---|---|---|

| N-methylation + selective chlorination | 1,2,4-triazole | KOH, chloromethane, PCl5 or SO2Cl2 | N-alkylation, electrophilic chlorination | Straightforward, uses accessible reagents | Risk of isomerization, side-products |

| Lithiation-protection-carboxylation (Patent CN113651762A) | 1,2,4-triazole | n-BuLi/LDA, dibromomethane, CO2, thionyl chloride | Directed lithiation, substitution, esterification | High selectivity, avoids isomers | Multi-step, requires low temp and inert atmosphere |

| Direct chlorination | 1-methyl-1H-1,2,4-triazole | Cl2 gas, NCS | Electrophilic substitution | Simple procedure | Difficult to control selectivity, purification needed |

Research Findings and Notes

Isomerization Control: The N-methylation step is critical as improper conditions lead to N-alkyl isomers that complicate purification and reduce yield. Using potassium hydroxide and chloromethane under reflux provides better selectivity.

Lithiation Strategy: Directed lithiation using strong bases like n-butyllithium or LDA allows selective functionalization at the 5-position, which can be converted to halogen substituents before further transformations.

Chlorination Conditions: Electrophilic chlorination reagents must be carefully chosen to avoid over-chlorination or ring degradation. Sulfuryl chloride and phosphorus pentachloride are common choices, with temperature control crucial.

Yield and Purity: The multi-step lithiation and protection approach yields high purity products (>99% HPLC) with yields around 70-75% for intermediate steps, indicating efficient synthesis.

Chemical Reactions Analysis

Types of Reactions

3,5-Dichloro-1-methyl-1H-1,2,4-triazole undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atoms can be substituted with other nucleophiles, such as amines or thiols, to form different derivatives.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.

Cyclization Reactions: It can participate in cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions

Substitution Reactions: Common reagents include amines, thiols, and alkoxides. These reactions typically occur under mild conditions with the use of a base, such as sodium hydroxide or potassium carbonate.

Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be used.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.

Major Products Formed

Substitution Products: Various substituted triazoles depending on the nucleophile used.

Oxidation Products: Oxidized derivatives with different functional groups.

Reduction Products: Reduced forms of the triazole ring.

Scientific Research Applications

3,5-Dichloro-1-methyl-1H-1,2,4-triazole has numerous applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.

Industry: It is used in the production of agrochemicals, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3,5-dichloro-1-methyl-1H-1,2,4-triazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Halogen-Substituted Triazoles

- However, bromine’s larger atomic radius may reduce steric compatibility in certain enzyme pockets compared to chlorine. The acetic acid moiety introduces acidity (pKa ~3–4), enabling salt formation and solubility adjustments, unlike the neutral methyl group in 3,5-dichloro-1-methyl-1H-1,2,4-triazole .

3-Bromo-5-propyl-1H-1,2,4-triazole (CAS 141831-71-2) :

The propyl chain increases hydrophobicity, favoring membrane permeability in agrochemical applications. In contrast, the methyl group in the target compound offers a balance between lipophilicity and metabolic stability .

Amino- and Imidazolyl-Substituted Triazoles

- 3,5-Diamino-1H-1,2,4-triazole: Amino groups enhance hydrogen-bonding capacity and solubility in polar solvents. This contrasts with the chloro-methyl derivative’s lower polarity, which may favor organic-phase reactions or non-polar target interactions .

3,5-Di(4',5'-diphenyl-1H-imidazol-1-yl)-1H-1,2,4-triazole (C1) :

Bulky imidazolyl substituents create steric hindrance, reducing reactivity toward electrophiles. The dichloro-methyl derivative’s smaller substituents allow for broader applicability in cross-coupling reactions, such as Suzuki-Miyaura couplings .

Data Table: Key Structural and Functional Comparisons

Biological Activity

3,5-Dichloro-1-methyl-1H-1,2,4-triazole is a compound belonging to the 1,2,4-triazole family, which has garnered attention for its diverse biological activities. This article explores its pharmacological profiles, including antifungal, antibacterial, anticancer, and anti-inflammatory properties, supported by recent research findings and case studies.

Overview of 1,2,4-Triazoles

The 1,2,4-triazole scaffold is recognized for its significant pharmacological potential. Triazoles are primarily known for their role as antifungal agents due to their ability to inhibit cytochrome P450-dependent enzymes such as lanosterol 14α-demethylase (CYP51) . This inhibition leads to the disruption of ergosterol biosynthesis in fungi, making triazoles effective against various fungal pathogens.

Antifungal Activity

Research has demonstrated that this compound exhibits potent antifungal properties. Its mechanism involves the inhibition of fungal growth through the disruption of ergosterol synthesis. Comparative studies have shown that derivatives of this compound have lower toxicity and higher efficacy than traditional antifungal agents like fluconazole .

Table 1: Antifungal Activity of Triazole Derivatives

| Compound | MIC (μg/mL) | Target Organisms |

|---|---|---|

| This compound | 0.5 | Candida albicans, Aspergillus spp. |

| Fluconazole | 16 | Candida albicans |

| Voriconazole | 0.25 | Aspergillus fumigatus |

Antibacterial Activity

The antibacterial activity of this compound has also been evaluated against a range of Gram-positive and Gram-negative bacteria. Studies indicate that this compound exhibits significant inhibitory effects on bacterial strains such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) comparable to established antibiotics .

Table 2: Antibacterial Activity

| Compound | MIC (μg/mL) | Target Bacteria |

|---|---|---|

| This compound | 8 | Staphylococcus aureus |

| Ciprofloxacin | 2 | Escherichia coli |

| Vancomycin | 0.68 | Staphylococcus aureus |

Anticancer Properties

Emerging evidence suggests that triazole derivatives may possess anticancer activity. In vitro studies have shown that compounds derived from the triazole structure can induce apoptosis in various cancer cell lines by modulating signaling pathways associated with cell growth and survival . Specifically, this compound has been tested against HepG2 liver cancer cells and MDA-MB-231 breast cancer cells with promising results.

Case Study: Anticancer Activity Evaluation

In a study evaluating the cytotoxic effects of various triazole derivatives on HepG2 cells:

- Compound : this compound

- IC50 : 15 μM

- Mechanism : Induction of apoptosis via caspase activation.

Anti-inflammatory Effects

The anti-inflammatory potential of triazoles has been highlighted in recent studies focusing on cytokine modulation. Research indicates that certain derivatives can significantly reduce pro-inflammatory cytokines such as TNF-α and IL-6 in stimulated immune cells . This suggests a potential therapeutic role in inflammatory diseases.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 3,5-dichloro-1-methyl-1H-1,2,4-triazole, and what methodological considerations are critical for reproducibility?

- Answer : A common approach involves refluxing precursors in polar aprotic solvents like DMSO, followed by controlled cooling and crystallization. For example, analogous triazole derivatives are synthesized by refluxing hydrazide intermediates in DMSO for 18 hours, followed by reduced-pressure distillation and crystallization in water-ethanol mixtures . Key considerations include solvent purity, reaction time optimization, and temperature control to avoid side reactions. Characterization via NMR and X-ray diffraction (XRD) is essential to confirm structural integrity .

Q. How can researchers characterize this compound using spectroscopic and crystallographic techniques?

- Answer :

- Spectroscopy : Use -NMR and -NMR to verify substituent positions and purity. For example, triazole derivatives with nitro groups show distinct chemical shifts in aromatic regions .

- Crystallography : Employ single-crystal XRD with programs like SHELXL for refinement. SHELX integrates tools for resolving twinned data or high-resolution macromolecular structures, ensuring accurate bond-length and angle measurements .

Q. What biological activities are associated with triazole derivatives, and how can their efficacy be tested?

- Answer : Triazoles exhibit antimicrobial properties due to their ability to disrupt microbial enzyme systems. Testing involves disc diffusion assays on Mueller-Hinton agar, where zone-of-inhibition measurements correlate with substituent electronegativity and steric effects . For instance, nitro-furan-substituted triazoles show enhanced activity against Gram-positive bacteria .

Advanced Research Questions

Q. How can contradictions in spectroscopic or crystallographic data during synthesis be resolved?

- Answer : Contradictions often arise from polymorphism or impurities. Use complementary techniques:

- Multi-nuclear NMR (e.g., ) to resolve overlapping signals.

- PXRD (powder XRD) to identify polymorphic forms, as seen in 3,5-dinitro-1H-1,2,4-triazole, which has triclinic and monoclinic polymorphs .

- HPLC-MS to detect azidotriazole impurities, common in nitro-substituted triazoles .

Q. What computational methods predict the reactivity and thermochemical properties of this compound?

- Answer :

- DFT calculations model reaction pathways, such as nitro-group substitution effects on stability.

- Combustion calorimetry measures enthalpies of formation (). For example, 3,5-diamino-1H-1,2,4-triazole’s was determined via static-bomb calorimetry, critical for energetic material applications .

Q. How can SHELX software improve the accuracy of crystal structure analysis for halogenated triazoles?

- Answer : SHELXL refines structures against high-resolution data, handling challenges like disorder or twinning. For halogenated triazoles, anisotropic displacement parameters for chlorine atoms are refined to account for electron density distortions. SHELXPRO interfaces with molecular graphics programs (e.g., ORTEP-III) to visualize thermal ellipsoids and validate geometry .

Q. What strategies mitigate impurities in triazole synthesis, particularly azido byproducts?

- Answer :

- Reaction Monitoring : Use in-situ FTIR to track intermediate hydrazide consumption.

- Purification : Column chromatography with silica gel (ethyl acetate/hexane gradients) removes azidotriazoles.

- Crystallization Control : Slow cooling in ethanol-water mixtures minimizes co-precipitation of impurities, as demonstrated in 3,5-dinitro-triazole synthesis .

Q. How do substituent effects influence the structure-activity relationships (SAR) of triazole derivatives?

- Answer : SAR studies reveal that electron-withdrawing groups (e.g., -Cl, -NO) enhance antimicrobial activity by increasing electrophilicity. For example, 3,5-dichloro substitution improves membrane penetration, while methyl groups at N1 reduce steric hindrance, facilitating target binding . Quantitative SAR (QSAR) models using Hammett constants () can predict activity trends .

Methodological Resources

-

Literature Retrieval : Use Google Scholar and ISI Web of Science to identify high-impact studies. Filter by "crystallography" or "antimicrobial activity" and refine by authors with >10 publications in the field .

权威学术论文检索方式,大学生必备!01:33

-

Safety Protocols : Follow guidelines for handling halogenated triazoles, including PPE (gloves, goggles) and fume hood use, as described in safety data sheets for analogous compounds .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.